PLP (180-199) Demonstrates Higher Encephalitogenic Incidence and Clinical Score Than Overlapping Peptide PLP (185-206) in BALB/c Mice
Immunization with PLP(180-199) resulted in clinical EAE in 9 out of 15 BALB/c mice (60% incidence) with a mean maximum clinical score of 3.3, whereas immunization with the overlapping peptide PLP(185-206) induced EAE in only 7 out of 21 mice (33% incidence) with a mean maximum score of 3.7 [1]. This direct head-to-head comparison establishes PLP(180-199) as a more reliable inducer of disease in this strain.
| Evidence Dimension | EAE Incidence and Clinical Severity |
|---|---|
| Target Compound Data | PLP(180-199): 9/15 mice (60% incidence), mean maximum clinical score 3.3 |
| Comparator Or Baseline | PLP(185-206): 7/21 mice (33% incidence), mean maximum score 3.7 |
| Quantified Difference | 27% higher incidence; comparable severity when disease occurs |
| Conditions | BALB/c mice immunized with 20-mer peptides spanning PLP residues 30-206 |
Why This Matters
Higher and more consistent disease incidence reduces animal cohort size requirements and improves statistical power in preclinical EAE studies.
- [1] Lyons JA, Ramsbottom MJ, Trotter JL, Cross AH. Identification of the encephalitogenic epitopes of CNS proteolipid protein in BALB/c mice. J Autoimmun. 2002 Dec;19(4):195-201. View Source
